

Physical and chemical properties of N-(4-methylpyridin-2-yl)acetamide

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Compound of Interest

Compound Name: *N*-(4-methylpyridin-2-yl)acetamide

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An In-depth Technical Guide to the Physical and Chemical Properties of **N-(4-methylpyridin-2-yl)acetamide**

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of **N-(4-methylpyridin-2-yl)acetamide**. The information is tailored for researchers, scientists, and drug development professionals, with a focus on structured data presentation, detailed experimental protocols, and clear visual representations of key information.

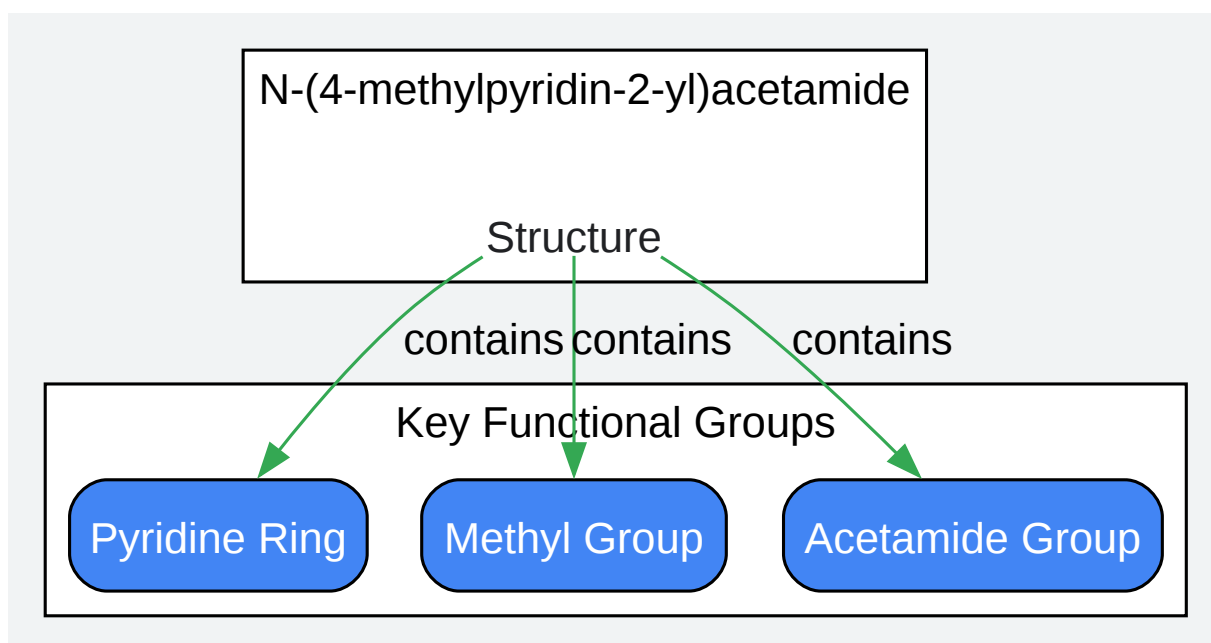
Compound Identification and Structure

N-(4-methylpyridin-2-yl)acetamide is a chemical compound that incorporates a 4-methylpyridine moiety linked to an acetamide group.^[1] This structure is a common scaffold in medicinal chemistry.

Table 1: Compound Identifiers

Identifier	Value
IUPAC Name	N-(4-methylpyridin-2-yl)acetamide[1][2]
CAS Number	5327-32-2[1][2][3]
Molecular Formula	C ₈ H ₁₀ N ₂ O[1][2][3]
Molecular Weight	150.18 g/mol [1][2][3]
Synonyms	2-Acetylamino-4-methylpyridine, 2-acetamido-4-picoline, 2-acetamido-4-methylpyridine[2]

| InChI Key | QGZHGSGLCZEGHA-UHFFFAOYSA-N[1][2] |



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Caption: Molecular structure and key functional groups.

Physical and Chemical Properties

The physicochemical properties of a compound are critical for its application in research and drug development, influencing factors such as solubility, absorption, and bioavailability.

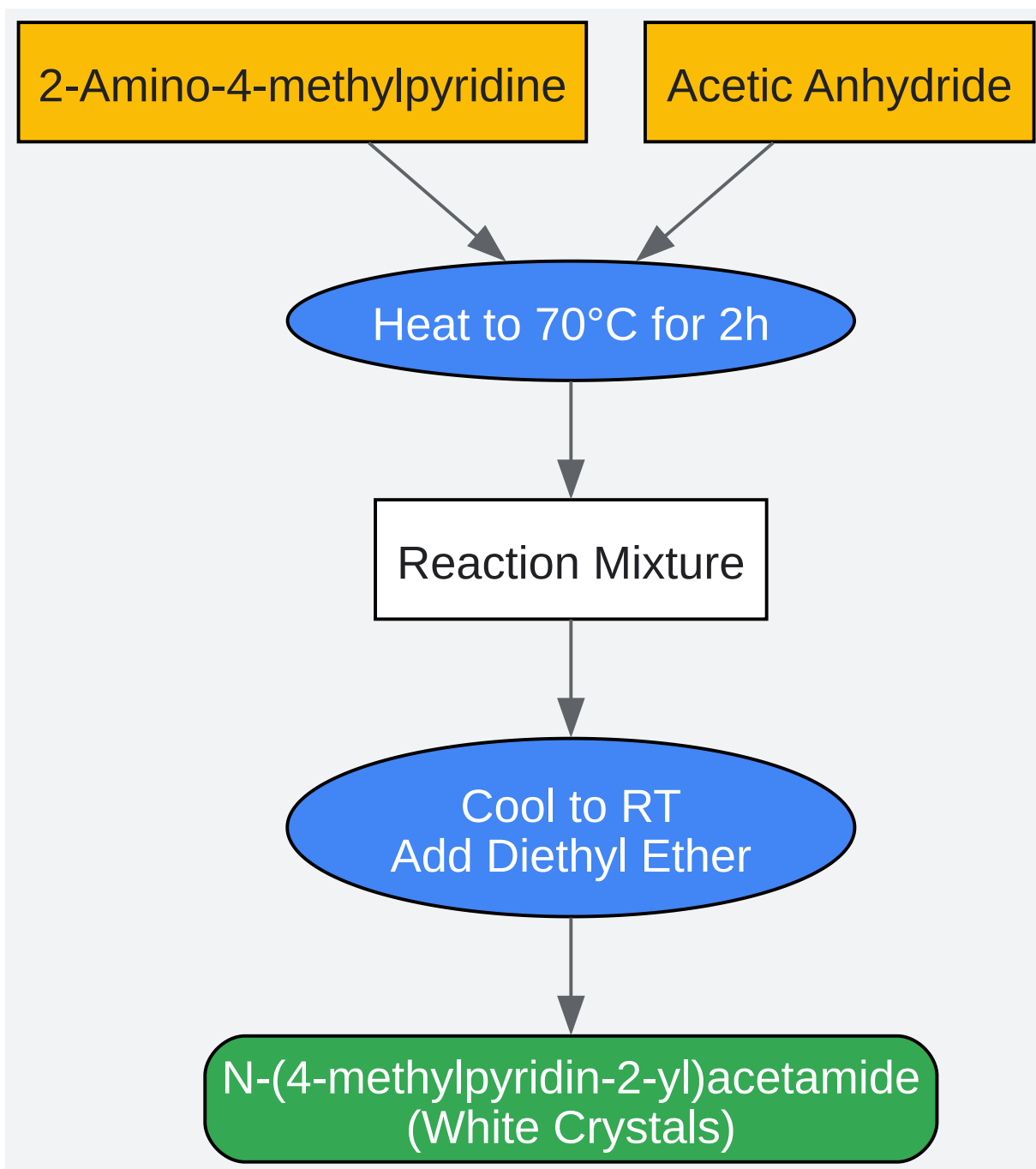
Table 2: Physicochemical Properties

Property	Value	Source
Physical State	Solid, white needle crystals[4]	Experimental
Boiling Point	162 °C (lit.)[5]	Literature
XLogP3-AA	0.7[2]	Computed
Hydrogen Bond Donor Count	1[2]	Computed
Hydrogen Bond Acceptor Count	2[2]	Computed
Rotatable Bond Count	1[2]	Computed

| Topological Polar Surface Area | 42 Å²[2] | Computed |

Synthesis

N-(4-methylpyridin-2-yl)acetamide is typically synthesized via the N-acylation of 2-amino-4-methylpyridine with acetic anhydride.[1][4] This is a standard and efficient method for forming the amide bond.[1]



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Caption: Workflow for the synthesis of **N-(4-methylpyridin-2-yl)acetamide**.

Experimental Protocol: Synthesis via N-acylation

The following protocol is a common laboratory-scale method for the synthesis of **N-(4-methylpyridin-2-yl)acetamide**.^[4]

- **Reaction Setup:** In a suitable reaction vessel, combine 2-amino-4-methylpyridine (99.0 g, 91.5 mmol) with acetic anhydride (250 mL).^[4]
- **Heating:** Warm the resulting mixture to 70°C and maintain this temperature for two hours.^[4]
- **Crystallization:** After the reaction period, cool the mixture to room temperature.^[4] Add diethyl ether (100 mL) to induce crystallization. The product will precipitate as white, needle-like crystals.^[4]
- **Isolation:** Isolate the product by filtration and dry it under vacuum to yield **N-(4-methylpyridin-2-yl)acetamide** (130 g, 95% yield).^[4]

Spectroscopic Data

Spectroscopic analysis is essential for confirming the structure and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.^[1]

Table 3: ¹³C NMR Chemical Shifts

Carbon Assignment	Chemical Shift (δ) in ppm
C=O (amide)	~168.8[1]
C-2 (pyridine)	~151.7[1]
C-4 (pyridine)	~147.3[1]
C-3 (pyridine)	~115.9[1]
CH ₃ (acetamide)	~23.8[1]
CH ₃ (pyridine)	~20.7[1]

Note: Spectrum recorded in DMSO-d₆ on a 101 MHz spectrometer.[1]

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.[1]

Table 4: Key FTIR Absorption Bands

Functional Group	Wavenumber (cm ⁻¹)
N-H Stretch (amide)	~3250-3300[1]

| C-H Stretch (aromatic/methyl) | ~2900-3100[1] |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound.[1] For **N-(4-methylpyridin-2-yl)acetamide**, the molecular ion peak (M⁺) is expected at an m/z of 150, corresponding to its molecular weight of 150.18 g/mol .[1]

Safety and Hazard Information

It is crucial to handle **N-(4-methylpyridin-2-yl)acetamide** with appropriate safety precautions.

Table 5: GHS Hazard Information

Category	Information
Pictogram	GHS07 (Exclamation Mark)[3]
Signal Word	Warning[3]
Hazard Statements	H302: Harmful if swallowed.[2][3][5]H319: Causes serious eye irritation.[2][3][5]

| Precautionary Statements | P264, P270, P280, P305 + P351 + P338[5] |

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References

- 1. N-(4-methylpyridin-2-yl)acetamide | 5327-32-2 | Benchchem [benchchem.com]
- 2. N-(4-Methyl-2-pyridyl)acetamide | C₈H₁₀N₂O | CID 220485 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N-(4-Methylpyridin-2-yl)acetamide AldrichCPR 5327-32-2 [sigmaaldrich.com]
- 4. Synthesis routes of N-(4-methylpyridin-2-yl)acetamide [benchchem.com]
- 5. echemi.com [echemi.com]
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